Aromatase Inhibition Mode: 3-(Prop-2-enyl) vs. 3-(Prop-2-ynyl) – Irreversible vs. Reversible Activity
In a direct head‑to‑head comparison within the same study, Barrell et al. (1996) evaluated 3‑substituted 3‑(prop‑2‑enyl)pyrrolidine‑2,5‑diones and their 3‑(prop‑2‑ynyl) counterparts for inhibition of human placental P450 aromatase [1]. The 3‑(prop‑2‑enyl) series demonstrated no irreversible (time‑dependent) inhibition of the enzyme. In contrast, several 3‑(prop‑2‑ynyl) compounds exhibited reversible inhibitory activity. Although specific IC₅₀ values for the unsubstituted parent 3‑(prop‑2‑enyl) compound were not reported in the abstract, the qualitative distinction—absence of irreversible inhibition for the allyl series versus measurable reversible activity for the propargyl series—represents a mechanistically meaningful selection criterion: researchers seeking a scaffold devoid of aromatase inhibition liability would preferentially select the 3‑allyl compound over the 3‑propargyl analog.
| Evidence Dimension | Aromatase (CYP19) inhibition mode and activity |
|---|---|
| Target Compound Data | 3-(Prop-2-enyl)pyrrolidine-2,5-dione derivatives: no irreversible (time-dependent) inhibition of human placental aromatase |
| Comparator Or Baseline | 3-(Prop-2-ynyl)pyrrolidine-2,5-dione derivatives: measurable reversible inhibition of human placental aromatase |
| Quantified Difference | Qualitative mechanistic divergence: allel series = no irreversible inhibition; propargyl series = reversible inhibition present |
| Conditions | In vitro assay using human placental microsomal P450 aromatase |
Why This Matters
For procurement decisions in drug discovery programs targeting aromatase, the absence of irreversible inhibition in the 3-allyl scaffold avoids mechanism-based inactivation liabilities, while the 3-propargyl scaffold may be preferred when reversible inhibition is desired—these are non-interchangeable profiles.
- [1] Barrell KJ, Woo WL, Ahmadi M, Smith HJ, Nicholls PJ. Synthesis and biological evaluation of 3-(prop-2-enyl)- and 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives as potential aromatase inhibitors. J Pharm Pharmacol. 1996;48(2):154-159. PMID: 8935164. View Source
